Benzo[b]thiophene-5-carboximidamide
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Overview
Description
Benzo[b]thiophene-5-carboximidamide is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-5-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which can then be converted to this compound through further chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzo[b]thiophene-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic semiconductors and other materials for electronic devices.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-5-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation triggers the innate immune response, which can be harnessed for antitumor and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-carboxamidine
Uniqueness
Benzo[b]thiophene-5-carboximidamide is unique due to its specific functional group at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H8N2S |
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Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-benzothiophene-5-carboximidamide |
InChI |
InChI=1S/C9H8N2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11) |
InChI Key |
NOINKLNTSAFHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=N)N |
Origin of Product |
United States |
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